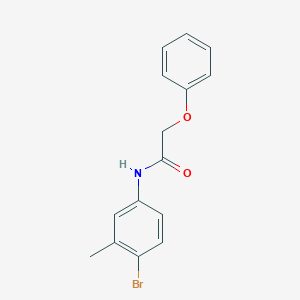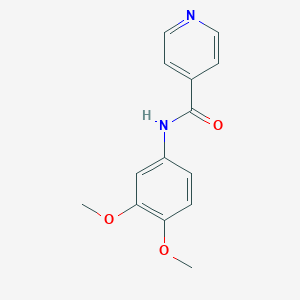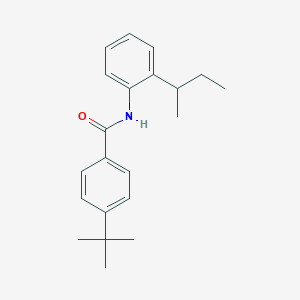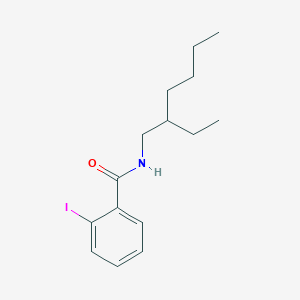
2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide (DBPNP) is a chemical compound that has been widely used in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have potent anti-inflammatory and analgesic properties. DBPNP has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide has been shown to reduce the production of various inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been shown to reduce pain and swelling in various animal models of inflammation.
Advantages and Limitations for Lab Experiments
2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide has several advantages for use in laboratory experiments. It is a potent anti-inflammatory and analgesic agent that can be used to investigate the mechanisms of inflammation and pain. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in certain experiments. It also has potential side effects, such as gastrointestinal toxicity, which may limit its use in certain animal models.
Future Directions
There are several future directions for research involving 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide. One area of focus is the development of novel drug delivery systems that utilize 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide as a carrier for targeted drug delivery to specific cells or tissues. Another area of focus is the investigation of the potential use of 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide in the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide and its potential side effects.
Synthesis Methods
2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide can be synthesized through a multi-step process involving the reaction of 2,4-dibromophenol with 2-naphthylamine in the presence of a coupling agent. The resulting intermediate is then reacted with propanoyl chloride to yield 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide. The purity of the final product can be determined through various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
Scientific Research Applications
2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide has been used in a variety of scientific research applications. It has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders. 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide has also been shown to have potential applications in the field of drug delivery, where it can be used as a carrier for targeted drug delivery to specific cells or tissues.
properties
Molecular Formula |
C19H15Br2NO2 |
|---|---|
Molecular Weight |
449.1 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C19H15Br2NO2/c1-12(24-18-9-7-15(20)11-17(18)21)19(23)22-16-8-6-13-4-2-3-5-14(13)10-16/h2-12H,1H3,(H,22,23) |
InChI Key |
SIFXYGAKYOWVJM-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC3=C(C=C(C=C3)Br)Br |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)


![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)




